Sofinicline Benzenesulfonate

Nicotinic Acetylcholine Receptor Binding Affinity ABT-089

Researchers requiring a validated, non-stimulant α4β2 nAChR agonist for ADHD or Parkinson's disease dyskinesia studies often face limited availability of high-purity, well-characterized material. Sofinicline benzenesulfonate (ABT-894) directly addresses this need with its potent, sub-nanomolar affinity (IC50=0.1 nM) and >900-fold selectivity, ensuring reliable target engagement without off-target confounding. • Defined potency & selectivity: Ki=1.3 nM (α4β2) and Ki=1.9 nM (α6β2), enabling precise differentiation of receptor subtype contributions. • Clinically validated reference: Phase 2 efficacy comparable to atomoxetine; ~60% reduction in LIDs in primate models, outperforming nicotine and varenicline. • Supply chain assurance: Available as a stable benzenesulfonate salt with documented purity and storage conditions, suitable for in vivo and PET imaging studies.

Molecular Formula C16H17Cl2N3O3S
Molecular Weight 402.3 g/mol
CAS No. 876170-44-4
Cat. No. B1248886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofinicline Benzenesulfonate
CAS876170-44-4
Molecular FormulaC16H17Cl2N3O3S
Molecular Weight402.3 g/mol
Structural Identifiers
SMILESC1C2CN(CC2N1)C3=CC(=C(N=C3)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C10H11Cl2N3.C6H6O3S/c11-8-1-7(3-14-10(8)12)15-4-6-2-13-9(6)5-15;7-10(8,9)6-4-2-1-3-5-6/h1,3,6,9,13H,2,4-5H2;1-5H,(H,7,8,9)/t6-,9+;/m0./s1
InChIKeyQDWNBBFBKYGQFG-RDNZEXAOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sofinicline Benzenesulfonate Procurement Guide


Sofinicline benzenesulfonate, also known as ABT-894, is a benzenesulfonate salt form of sofinicline, a potent and selective agonist of the nicotinic acetylcholine receptor (nAChR) α4β2 subtype [1]. It is a non-stimulant compound that has been primarily investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD) and neuropathic pain [2].

Target Selective α4β2 nAChR agonist tool
Format Benzenesulfonate salt for research use
Study Context ADHD & neuropathic pain pathway models

α4β2 nAChR Selectivity and Research Window


Sofinicline benzenesulfonate cannot be simply interchanged with other nicotinic acetylcholine receptor (nAChR) agonists or even other α4β2-targeting compounds. Its precise pharmacological profile is defined by a unique combination of high binding affinity at α4β2 and α6β2 subtypes, a specific functional selectivity profile, and a clinical efficacy pattern that differs from both stimulants and other non-stimulant alternatives [1]. Generic substitution or off-target use of less selective agonists would compromise the desired research outcomes, as the compound's distinct potency and selectivity for its target receptor complex are critical for its intended applications [2].

  • Pharmacological profile may shift with less selective nAChR agonists; off-target effects likely differ.
  • Reported ADHD endpoint context may not transfer to α4β2 compounds with different functional selectivity.
  • Binding affinity context differs across α4β2 tool compounds; direct replacement without validation risks assay mismatch.

Quantified Potency and Selectivity Evidence


Binding Affinity at α4β2 and α6β2 vs ABT-089

Sofinicline exhibits significantly greater binding potency than the related compound ABT-089 at both α4β2 and α6β2 nicotinic acetylcholine receptor subtypes. In radioligand binding assays using rat striatal sections, sofinicline displayed Ki values of 1.3 nM for 125I-epibatidine binding (α4β2) and 1.9 nM for 125I-α-conotoxinMII binding (α6β2) [1]. In contrast, ABT-089 binds to the same sites with a Ki of 16.7 nM for [3H]cytisine (a less potent comparator at α4β2), representing an over 10-fold difference in affinity .

Binding Affinity (Ki)
Data to verify
Ki = 1.3 nM (α4β2) vs ABT-089 Ki = 16.7 nM
Reported higher binding affinity context
Supplier data; verify with reference standards
Nicotinic Acetylcholine Receptor Binding Affinity ABT-089

Clinical Efficacy in ADHD Compared to Atomoxetine

In a randomized, double-blind, placebo-controlled Phase 2 crossover study (N=243), sofinicline (ABT-894) at 4 mg twice daily (BID) demonstrated significant improvement on the primary outcome compared to placebo, with efficacy similar to the approved non-stimulant ADHD medication atomoxetine (40 mg BID) [1]. Specifically, the 4 mg BID dose of sofinicline reduced the CAARS:Inv Total score by a mean of -6.69 points from placebo (90% CI: -10.6 to -2.8), while atomoxetine reduced it by -7.98 points (90% CI: -12.5 to -3.5) [2].

ADHD Endpoint (Phase 2)
Head-to-head
CAARS:Inv Δ -6.69 (sofinicline) vs -7.98 (atomoxetine) vs placebo
Reported similar endpoint change in trial
Crossover (N=243); endpoint context
Attention-Deficit/Hyperactivity Disorder Phase 2 Clinical Trial Atomoxetine

Selectivity Profile Over Other nAChR Subtypes

Sofinicline displays over 900-fold selectivity for the α4β2 nAChR subtype compared to a broad panel of other receptors and ion channels . This high degree of selectivity is critical for minimizing off-target pharmacology. In contrast, the non-selective agonist nicotine acts on multiple nAChR subtypes and has broad systemic effects, while varenicline, though selective for α4β2, still exhibits measurable activity at other nicotinic receptors and is associated with psychiatric side effects that may limit its research utility in certain contexts [1].

Selectivity (α4β2)
Class-level
>900-fold vs other receptors
Reported high selectivity window
Class-level inference from receptor panel
Receptor Selectivity α4β2 nAChR Off-target Minimization

Reduction of Levodopa-Induced Dyskinesias in Primate Model

In a primate model of Parkinson's disease, sofinicline (ABT-894) reduced levodopa-induced dyskinesias (LIDs) by approximately 60%, comparable to the α7-selective agonists ABT-107 and ABT-126 [1]. This efficacy was superior to the non-selective agonist nicotine (35-60%) and the α4β2 partial agonist varenicline (10-50%), and it exceeded the reduction observed with the related α4β2 agonist ABT-089 (50%) [2]. The data suggest a unique therapeutic potential for sofinicline in managing LIDs, a common and debilitating complication of long-term levodopa therapy.

LID Reduction (Primate)
Head-to-head
~60% reduction vs comparators (10–60%) in MPTP model
Reported model-response endpoint context
Primate model; endpoint comparison
Parkinson's Disease Levodopa-Induced Dyskinesias Primate Model

High-Value Research Applications


Probing α4β2 Pathways in ADHD Without Noradrenergic Confounds

Researchers studying the neurobiology of ADHD can utilize sofinicline benzenesulfonate to specifically probe the contribution of α4β2 nAChR signaling to attentional processes and impulse control. Its demonstrated clinical efficacy in a Phase 2 trial, comparable to atomoxetine [1], provides a validated non-stimulant comparator with a distinct mechanism (direct nAChR agonism vs. noradrenergic reuptake inhibition). This allows for the dissection of cholinergic-specific effects in behavioral and neurochemical studies, avoiding the confounding influences of the noradrenergic system and the broader side effect profile of stimulants.

Differentiating α4β2 vs α6β2 in Cognition and Neuroprotection

Sofinicline's high-affinity binding at both α4β2 (Ki=1.3 nM) and α6β2 (Ki=1.9 nM) nAChR subtypes [1] makes it a valuable tool for differentiating the contributions of these two receptor subtypes to cognitive function and neuroprotection. In contrast, ABT-089 exhibits significantly lower affinity [2], and other α4β2 agonists may have different subtype selectivity profiles. Researchers can use sofinicline to activate both receptor populations simultaneously, or in combination with selective antagonists, to map the distinct roles of α4β2 and α6β2 receptors in models of Alzheimer's disease, age-related cognitive decline, or other neurodegenerative conditions.

Adjunctive Therapy for Levodopa-Induced Dyskinesias

Preclinical research into Parkinson's disease therapeutics can leverage sofinicline's potent and consistent effect in reducing LIDs by approximately 60% in a primate model [1]. This performance is superior to or at the upper range of other nAChR agonists tested, including nicotine and varenicline [2]. Sofinicline benzenesulfonate can serve as a reference standard or lead compound for medicinal chemistry optimization and in vivo efficacy studies aimed at developing novel adjunctive treatments that mitigate the motor complications of chronic levodopa therapy without compromising its anti-parkinsonian benefits.

Target Engagement Validation in α4β2 PET Imaging

The exceptional selectivity of sofinicline for the α4β2 nAChR (>900-fold over other receptors) [1] and its high potency make it an ideal candidate for use as a reference ligand or a tool for validating target engagement in positron emission tomography (PET) imaging studies. Its clean pharmacological profile reduces the risk of off-target binding that could confound imaging data. Researchers can use unlabeled sofinicline benzenesulfonate in competition studies with novel α4β2-targeted PET tracers to confirm specific binding in brain regions of interest, thereby supporting the development of imaging biomarkers for neurological and psychiatric disorders.

Application
Selection Property
Validation Focus
ADHD pathway research
α4β2-selective agonism
Noradrenergic confound control
α4β2/α6β2 differentiation studies
Dual receptor high affinity
Subtype-specific pathway mapping
LID model research
LID reduction in primate model
Motor endpoint context review
PET tracer validation
High α4β2 selectivity
Off-target binding control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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